3-(Methoxymethyl)-2,2-dimethylazetidine
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Overview
Description
3-(Methoxymethyl)-2,2-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 2-position of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,2-dimethylazetidine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can help achieve consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,2-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-2,2-dimethylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-2,2-dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical reactivity and applications.
3-Methoxymethylazetidine: Similar structure but without the dimethyl substitution at the 2-position.
Azetidine: The parent compound with no substituents, exhibiting different chemical properties.
Uniqueness
3-(Methoxymethyl)-2,2-dimethylazetidine is unique due to the combination of the methoxymethyl group and the dimethyl substitution, which imparts distinct chemical reactivity and potential applications. The strained ring structure further enhances its reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(methoxymethyl)-2,2-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(4-8-7)5-9-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
XHFWLQBPNMZQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)COC)C |
Origin of Product |
United States |
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